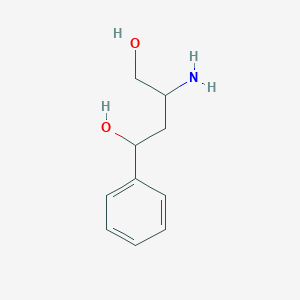

3-Amino-1-phenylbutane-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-phenylbutane-1,4-diol is a chemical compound with the CAS Number: 1423029-36-0 . It has a molecular weight of 181.23 and is typically stored at 4 degrees Celsius . The compound is in oil form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-phenyl-1,4-butanediol . The InChI code is 1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 .Scientific Research Applications

Metabolism and Assay Development

- 3-Amino-1-phenylbutane (APB) is identified as a metabolite of the antihypertensive drug labetalol. An enantiospecific gas chromatographic/mass spectrometric assay for APB in urine has been developed, crucial for understanding the metabolism of labetalol and its stereochemical aspects (Changchit, Gal, & Zirrolli, 1991).

Chemical Modification and Drug Synthesis

- 3-Amino-1-phenylbutane-1,4-diol's structure is used in the creation of tetrazole-containing derivatives, demonstrating its utility in drug synthesis and design (Putis, Shuvalova, & Ostrovskii, 2008).

- Metal(II) complexes of derivatives related to this compound have been synthesized, showing potential as antibacterial agents and antioxidants (Ejidike & Ajibade, 2015).

Biomedical Applications

- Derivatives of this compound have been utilized in the modification of poly(3-hydroxybutyrate) for biomedical applications, showing antibacterial and anticancer properties (Abdelwahab et al., 2019).

Synthetic Approaches and Intermediates

- Various synthetic approaches have been explored for compounds related to this compound, underscoring its importance as an intermediate in pharmaceutical and chemical synthesis (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Molecular Docking and Computational Studies

- Molecular docking and computational studies of 4-Amino-3-Phenylbutanoic Acid, a compound structurally related to this compound, highlight its potential in drug discovery and development (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Mechanism of Action

Target of Action

The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .

Mode of Action

This compound interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .

Pharmacokinetics

Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of this compound, it was found that a temperature of 30 °C led to the best process metrics .

properties

IUPAC Name |

3-amino-1-phenylbutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQOCBCVBZQPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?

A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)